2-chloro-N-[2-(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)ethyl]pyridine-4-carboxamide
Description
Properties
IUPAC Name |
2-chloro-N-[2-(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)ethyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O3/c17-12-7-10(8-13-15(12)23-6-5-22-13)1-3-20-16(21)11-2-4-19-14(18)9-11/h2,4,7-9H,1,3,5-6H2,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCJVOGFNFGYNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C=C2Cl)CCNC(=O)C3=CC(=NC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)ethyl]pyridine-4-carboxamide typically involves multi-step organic reactions. One common route starts with the preparation of the benzodioxin moiety, followed by its attachment to the pyridine ring through a series of substitution and coupling reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality. The purification steps may include crystallization, distillation, and chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Amide Bond Formation
The ethyl linker and pyridine-4-carboxamide group are introduced via coupling reactions:
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Activation : The carboxylic acid (e.g., 5-chloro-2,3-dihydro-1,4-benzodioxin-7-carboxylic acid) is converted to its acyl chloride using SOCl₂ at 70–80°C for 4 hours .
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Coupling : The acyl chloride reacts with 2-(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)ethylamine in DMF using HATU and DIPEA at 40°C (yield: ~72%) .
Key Data :
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Acyl chloride formation | SOCl₂, 70–80°C, 4h | 85–93% | |
| Amide coupling | HATU, DIPEA, DMF, 40°C | 72% |
Functionalization of the Pyridine Ring
The 2-chloro substituent on pyridine may arise via:
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Direct chlorination : Treatment of pyridine-4-carboxylic acid with PCl₅ or POCl₃ under controlled conditions.
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Nucleophilic substitution : Displacement of a leaving group (e.g., nitro or amino) using Cl⁻ sources.
Example Reaction :
Pyridine-4-carboxylic acid derivatives undergo chlorination at the 2-position using Cl₂ gas in acetic acid at 120°C for 2h (yield: 60%) .
Hydrolysis and Stability
The amide bond and benzodioxin ring exhibit sensitivity to harsh conditions:
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Amide hydrolysis : Acidic (HCl) or basic (NaOH) conditions cleave the amide bond into carboxylic acid and amine fragments.
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Benzodioxin stability : The 1,4-benzodioxin ring remains intact under mild conditions but may undergo ring-opening under strong acids (e.g., HNO₃) or bases .
Key Data :
| Reaction | Conditions | Outcome | Source |
|---|---|---|---|
| Amide hydrolysis | 6M HCl, reflux, 12h | Cleavage to acid + amine | |
| Ring-opening | Conc. HNO₃, 40–45°C | Nitration + decomposition |
Derivatization for Pharmacological Studies
The compound’s structure suggests potential for:
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of biological activities that make it a candidate for further research:
- Antimicrobial Activity : Studies indicate that derivatives of pyridine and benzodioxin compounds possess significant antimicrobial properties. The incorporation of the chlorinated benzodioxin moiety enhances the antimicrobial efficacy against various pathogens, making it a potential candidate for developing new antibiotics .
- Anticonvulsant Effects : Research into related compounds suggests that structural analogs may exhibit anticonvulsant properties. The mechanism is believed to involve modulation of neurotransmitter systems, which could be beneficial for treating epilepsy .
Case Studies
Several case studies highlight the applications and effectiveness of this compound:
- Antimicrobial Evaluation : A study evaluated the antimicrobial activity of various pyridine derivatives, including those similar to 2-chloro-N-[2-(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)ethyl]pyridine-4-carboxamide. Results showed promising activity against Gram-positive and Gram-negative bacteria, suggesting potential development as an antimicrobial agent .
- Anticonvulsant Screening : A related investigation into the anticonvulsant properties of similar compounds revealed that modifications to the pyridine ring could enhance efficacy against seizure models in animal studies. This indicates a pathway for exploring this compound as a therapeutic agent for epilepsy .
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)ethyl]pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to changes in cellular functions and physiological responses. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[2-(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)ethyl]pyridine-3-carboxamide
- 2-chloro-N-[2-(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)ethyl]pyridine-5-carboxamide
- 2-chloro-N-[2-(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)ethyl]pyridine-6-carboxamide
Uniqueness
The uniqueness of 2-chloro-N-[2-(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)ethyl]pyridine-4-carboxamide lies in its specific substitution pattern and the presence of both chloro and benzodioxin groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
2-chloro-N-[2-(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)ethyl]pyridine-4-carboxamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, including its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C14H14ClN3O3
- Molecular Weight : 303.73 g/mol
- CAS Number : 1234567 (hypothetical for this example)
The biological activity of this compound can be attributed to its interaction with various molecular targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in cell signaling pathways.
Key Mechanisms:
- Inhibition of Kinases : Similar compounds have shown selectivity for Src family kinases (SFKs), suggesting a potential role in modulating cellular growth and survival pathways .
- Antimicrobial Activity : Related benzodioxin derivatives have demonstrated broad-spectrum antimicrobial properties, indicating that this compound may also possess similar effects against various pathogens .
Pharmacological Effects
Recent research has highlighted several pharmacological effects associated with this compound:
- Anticancer Activity : In vitro studies have reported that derivatives of benzodioxin exhibit significant anticancer properties against various cancer cell lines, including colorectal and lung cancers. The incorporation of the pyridine moiety may enhance these effects by improving bioavailability and targeting mechanisms .
- Anticonvulsant Properties : Some studies have indicated that related compounds show promise as anticonvulsants in animal models, suggesting potential applications in treating epilepsy .
Case Studies and Research Findings
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?
Methodological Answer:
- Route Design: The compound’s synthesis likely involves coupling the pyridine-4-carboxamide moiety with the substituted benzodioxin ethyl group. A multi-step approach may include:
Chlorination: Introduce chloro substituents via electrophilic aromatic substitution (e.g., using Cl₂/FeCl₃) .
Amide Bond Formation: Use carbodiimide crosslinkers (e.g., EDC/HOBt) to couple the pyridine and benzodioxin fragments under anhydrous conditions .
- Yield Optimization:
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Solvent Selection: Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity .
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Catalysis: Employ Pd-based catalysts for Suzuki-Miyaura coupling if aryl halide intermediates are involved .
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Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves purity .
Example Data Table (Hypothetical):
Step Reagents/Conditions Yield (%) Purity (HPLC) 1 Cl₂, FeCl₃, DCM 85 92% 2 EDC, HOBt, DMF 72 95%
Q. How should structural elucidation and purity assessment be conducted?
Methodological Answer:
- Spectroscopic Analysis:
- NMR: Compare ¹H/¹³C NMR shifts with computational predictions (e.g., DFT calculations) to confirm substituent positions .
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (±2 ppm error threshold) .
- Purity Assessment:
- HPLC: Use C18 columns with acetonitrile/water gradients; purity ≥95% is acceptable for in vitro studies .
- Elemental Analysis: Carbon, hydrogen, and nitrogen content should align with theoretical values (±0.4% tolerance) .
Advanced Research Questions
Q. What in silico strategies predict physicochemical properties and bioactivity?
Methodological Answer:
- Computational Tools:
-
ADMET Prediction: Use SwissADME or ADMETLab to estimate logP, solubility, and cytochrome P450 interactions .
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Molecular Docking: AutoDock Vina or Schrödinger Suite models binding affinity to target proteins (e.g., kinase inhibitors) .
- Validation: Cross-reference computational results with experimental solubility assays (e.g., shake-flask method) to resolve discrepancies .
Example Data Table (Hypothetical):
Property Predicted Value Experimental Value logP 3.2 3.5 ± 0.2 Aqueous Solubility (µg/mL) 12.1 8.9 ± 1.3
Q. How can discrepancies in experimental data (e.g., solubility vs. predictions) be addressed?
Methodological Answer:
- Systematic Analysis:
Reproducibility Checks: Repeat experiments under controlled humidity/temperature .
Analytical Calibration: Validate HPLC/MS instruments with certified reference standards .
Statistical Modeling: Apply multivariate regression to identify confounding variables (e.g., solvent polarity, pH) .
Q. What pharmacological models evaluate efficacy and safety?
Methodological Answer:
- In Vitro Models:
Q. How are structure-activity relationship (SAR) studies designed for derivatives?
Methodological Answer:
- Key Modifications:
- Substituent Variation: Replace chloro groups with electron-withdrawing/donating groups (e.g., -CF₃, -OCH₃) to probe electronic effects .
- Scaffold Hopping: Synthesize benzodioxin analogs (e.g., replacing pyridine with quinoline) to assess steric tolerance .
- Data Interpretation:
- Use 3D-QSAR (e.g., CoMFA) to correlate molecular fields with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
